2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile
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Overview
Description
2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of chromeno-pyridine derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction typically occurs under mild conditions and can be performed in aqueous or organic solvents . Another method involves the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with cyanamides, which provides a regioselective and efficient route to the desired product .
Chemical Reactions Analysis
2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
5H-chromeno[3,4-c]pyridine derivatives: These derivatives are synthesized through similar synthetic routes and have analogous pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
646063-30-1 |
---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-amino-4-phenyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile |
InChI |
InChI=1S/C19H13N3O/c20-10-14-17-13-8-4-5-9-16(13)23-11-15(17)18(22-19(14)21)12-6-2-1-3-7-12/h1-9H,11H2,(H2,21,22) |
InChI Key |
ANWPODRSXGVKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)C(=C(N=C2C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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